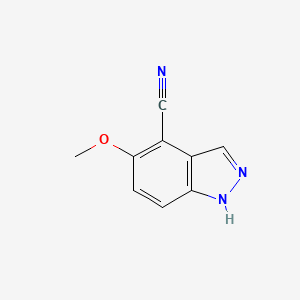

4-Cyano-5-methoxy-1H-indazole

Description

Historical Development and Significance of the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, was first described by Emil Fischer. nih.govresearchgate.net Initially an object of academic curiosity, the significance of the indazole scaffold has grown immensely over the years, particularly within medicinal chemistry. researchgate.net Though rare in nature, with a few examples like nigellicine, nigellidine, and nigeglanine (B1252215) isolated from Nigella species, synthetic indazole derivatives have proven to be a rich source of pharmacological agents. nih.govpnrjournal.comnih.gov

The therapeutic potential of indazole-containing compounds is underscored by their presence in a variety of marketed drugs. researchgate.netresearchgate.net For instance, benzydamine, introduced in 1966, is an indazole-based anti-inflammatory agent. researchgate.netresearchgate.net More recent examples include potent anti-cancer drugs like Axitinib, Pazopanib, and Niraparib, which are used to treat conditions such as renal cell carcinoma and ovarian cancer. nih.govpnrjournal.com The wide range of biological activities associated with indazole derivatives—including anti-inflammatory, antimicrobial, anti-HIV, and antitumor properties—cements the scaffold's status as a "privileged structure" in drug discovery. researchgate.netnih.govmdpi.com

Structural Features and Tautomerism of 1H-Indazoles

The indazole molecule, with the chemical formula C₇H₆N₂, is an aromatic, ten-π electron system. nih.gov Its structure consists of a benzene ring fused to a pyrazole ring. nih.govresearchgate.net A key characteristic of N-unsubstituted indazoles is annular prototropic tautomerism, where a proton can reside on either of the two nitrogen atoms. researchgate.net This gives rise to two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govresearchgate.net

Importance of Cyano and Methoxy (B1213986) Substituents in Heterocyclic Chemistry

The properties of a heterocyclic scaffold like indazole can be finely tuned by the addition of various functional groups. The substituents on 4-Cyano-5-methoxy-1H-indazole, a cyano group (-C≡N) and a methoxy group (-OCH₃), are particularly significant in modifying the molecule's electronic and physical properties.

The cyano group is a potent electron-withdrawing group due to the polarity of the carbon-nitrogen triple bond. quimicaorganica.orgfiveable.me This feature can significantly impact a molecule's reactivity and acidity. fiveable.me In heterocyclic synthesis, the cyano group is a versatile functional handle, capable of participating in a wide array of chemical transformations to build more complex molecular architectures. quimicaorganica.orglongdom.orgijarsct.co.in Its presence can influence the molecule's polarity and dipole moment. fiveable.me

Conversely, the methoxy group is generally considered an electron-donating group when attached to an aromatic system at the para position, though it can be electron-withdrawing at the meta position. wikipedia.org The oxygen atom in the methoxy group can participate in hydrogen bonding, which can affect a compound's solubility and its interactions with biological targets. ontosight.ai Methoxy groups are prevalent in many biologically active compounds, including natural products and pharmaceuticals, where they can influence metabolic stability and lipophilicity. ontosight.aiacs.org The presence of a methoxy group has been shown to enhance the biological activity of certain indazole-based kinase inhibitors. nih.gov

Overview of Research Directions for Substituted Indazoles

Research into substituted indazoles is a dynamic and expanding field, driven by the scaffold's proven success in drug discovery. A major focus of current research is the development of kinase inhibitors for cancer therapy. nih.gov Many indazole derivatives have been synthesized and evaluated for their ability to inhibit specific kinases involved in cancer progression, such as VEGFR-2, anaplastic lymphoma kinase (ALK), and polo-like kinase 4 (PLK4). nih.govnih.govresearchgate.net

Beyond oncology, substituted indazoles are being explored for a wide range of other therapeutic applications. These include treatments for inflammatory conditions, infectious diseases (as antimicrobial agents), and neurological disorders. researchgate.netresearchgate.netorientjchem.org For example, novel indazole derivatives have been investigated as potent and selective agonists for the human β3-adrenergic receptor, which could have applications in treating overactive bladder with potentially fewer cardiovascular side effects. nih.govacs.org The development of new synthetic methodologies, including catalyst-based and green chemistry approaches, continues to facilitate the creation of diverse indazole libraries for biological screening, ensuring that the full potential of this versatile scaffold continues to be explored. benthamdirect.comjocpr.com

Data Tables

Table 1: Properties of this compound This table is interactive. Click on the headers to sort.

| Property | Value | Source |

| CAS Number | 1352395-32-4 | chembk.com |

| Molecular Formula | C₉H₇N₃O | chembk.com |

| Molar Mass | 173.17 g/mol | chembk.com |

Table 2: Key Research Areas for Substituted Indazoles This table is interactive. Click on the headers to sort.

| Research Area | Target/Application | Example Drug/Compound Class | Source(s) |

| Oncology | Kinase Inhibitors (e.g., VEGFR, ALK) | Axitinib, Pazopanib, Entrectinib | nih.govpnrjournal.comnih.gov |

| Anti-inflammatory | Inflammatory Mediators | Benzydamine | researchgate.netresearchgate.net |

| Antiemetic | 5-HT3 Receptor Antagonist | Granisetron | nih.govpnrjournal.com |

| Antimicrobial | Bacterial and Fungal Strains | Various Novel Derivatives | orientjchem.org |

| Metabolic Disorders | β3-Adrenergic Receptor Agonists | Novel Indazole Derivatives | nih.govacs.org |

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1H-indazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c1-13-9-3-2-8-7(5-11-12-8)6(9)4-10/h2-3,5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGUCWAHVSVOHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NN=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 4 Cyano 5 Methoxy 1h Indazole Formation and Reactivity

Detailed Reaction Mechanisms of Key Synthetic Pathways

The synthesis of substituted indazoles can be achieved through various strategic approaches. While specific literature on the synthesis of 4-Cyano-5-methoxy-1H-indazole is not abundant, the following sections outline plausible mechanistic pathways based on general indazole synthetic routes.

C-H Activation Mechanisms in Indazole Synthesis

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the construction of heterocyclic rings. For the synthesis of indazoles, this often involves the formation of a five-membered rhodacycle intermediate. nih.gov A plausible route to a precursor of this compound could involve the Rh(III)/Cu(II)-catalyzed sequential C-H bond activation and intramolecular cascade annulation of a suitably substituted benzimidate and a nitrosobenzene. nih.gov

The general mechanism proceeds as follows:

Coordination of the benzimidate to the Rh(III) catalyst.

C-H activation to form a rhodacycle intermediate.

Migratory insertion of the Rh-C bond into the N=O group of the nitrosobenzene, yielding a six-membered rhodacycle.

Subsequent cyclization and aromatization to afford the 1H-indazole core. nih.gov

The presence of the electron-donating methoxy (B1213986) group on the aryl ring of the starting material would likely facilitate the electrophilic C-H activation step.

Intramolecular Cascade Annulation Processes

Intramolecular cascade annulations offer an efficient route to complex heterocyclic systems in a single step. A potential strategy for forming the this compound core involves the cyclization of an appropriately substituted o-nitro-ketoxime. This process typically involves a reductive cyclization. researchgate.net For instance, the synthesis of 1H-indazoles can be achieved from o-aminobenzoximes via N-N bond formation using triphenylphosphine (B44618) and imidazole. The reaction is driven by the selective formation of an oxime-phosphonium ion intermediate.

Another relevant cascade reaction is the nitrosation of indoles, which can be converted into 1H-indazole-3-carboxaldehydes. For example, 5-methoxy-indole can be transformed into 5-methoxy-1H-indazole-3-carboxaldehyde in high yield. rsc.org Similarly, 5-cyano-indole can yield 5-cyano-1H-indazole-3-carbaldehyde. rsc.org These transformations proceed through a multistep pathway involving nitrosation at the C3 position of the indole (B1671886), leading to an oxime intermediate that undergoes further rearrangement and cyclization.

[3+2] Cycloaddition Pathways in Heterocycle Formation

The [3+2] cycloaddition is a classic method for constructing five-membered rings, including the pyrazole (B372694) moiety of the indazole system. One common approach involves the reaction of an aryne with a diazo compound. organic-chemistry.orgorganic-chemistry.orgorgsyn.org For the synthesis of a 4-cyano-5-methoxy substituted indazole, a suitably substituted aryne would be required. The reaction of an aryne with a diazo compound, often generated in situ from an N-tosylhydrazone, proceeds via a 1,3-dipolar cycloaddition to yield the indazole ring system. organic-chemistry.org

Another variant of the [3+2] cycloaddition involves the reaction of in situ generated nitrile imines with benzyne (B1209423), which affords 1-substituted-1H-indazoles rapidly and in good yields. nih.govacs.org The regioselectivity of these cycloadditions with unsymmetrical arynes is a critical factor and would be influenced by the electronic nature of the cyano and methoxy substituents.

Kinetic and Thermodynamic Aspects of Indazole Formation

The formation of N1- and N2-substituted indazoles is often a competition between kinetic and thermodynamic control. nih.govbeilstein-journals.org In many glycosylation and alkylation reactions of substituted indazoles, the N2-isomer is the kinetically favored product, formed under milder conditions or shorter reaction times, while the N1-isomer is the thermodynamically more stable product, obtained under harsher conditions or longer reaction times. nih.govbeilstein-journals.org

For instance, in the glycosylation of 4-nitroindazole, kinetic control (Silyl Hilbert-Johnson glycosylation for 5 hours) exclusively yields the N2-isomer, whereas thermodynamic control (fusion reaction or glycosylation for 48 hours) leads to the N1-isomer. nih.gov This preference is attributed to the greater thermodynamic stability of the benzenoid 1H-indazole tautomer compared to the quinonoid 2H-indazole tautomer. researchgate.netsci-hub.se It is reasonable to expect that the formation of this compound would follow a similar pattern, where the 1H-tautomer is the thermodynamically favored product.

Table 1: Factors Influencing Kinetic vs. Thermodynamic Product in Indazole Synthesis

| Factor | Favors Kinetic Product (N2-isomer) | Favors Thermodynamic Product (N1-isomer) |

| Temperature | Lower temperatures | Higher temperatures libretexts.org |

| Reaction Time | Shorter reaction times | Longer reaction times |

| Reagents | Milder bases/conditions | Stronger bases/harsher conditions |

| Product Stability | Less stable (quinonoid) | More stable (benzenoid) researchgate.netsci-hub.se |

Prototropic Tautomerism in 1H- and 2H-Indazoles and Its Impact on Reactivity

The position of the tautomeric equilibrium can be influenced by substituents on the benzene (B151609) ring. For this compound, the electron-donating methoxy group and the electron-withdrawing cyano group will modulate the electron density of the heterocyclic ring, which can have a subtle effect on the tautomeric preference, although the 1H-form is still expected to dominate. The presence of two different tautomers in equilibrium means that reactions can occur at either nitrogen atom, leading to mixtures of N1- and N2-substituted products.

Electrophilic and Nucleophilic Aromatic Substitution Patterns of Indazoles

The reactivity of the indazole ring in substitution reactions is significantly influenced by the nature and position of existing substituents.

Electrophilic Aromatic Substitution:

The indazole ring is generally susceptible to electrophilic attack. The electron-donating methoxy group at the 5-position in this compound is expected to activate the benzene ring towards electrophilic substitution. Methoxy groups are ortho- and para-directing. rsc.org In this case, the positions ortho (C4 and C6) and para (C7) to the methoxy group are potential sites for electrophilic attack. However, the C4 position is already substituted with a cyano group. Therefore, electrophilic substitution is most likely to occur at the C6 or C7 positions. The electron-withdrawing cyano group at C4 will deactivate the ring, particularly the adjacent positions, making substitution at C6 and C7 even more favored.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (NAS) on the indazole ring is less common and typically requires the presence of strong electron-withdrawing groups to activate the ring. libretexts.org The cyano group at the 4-position of this compound is a strong electron-withdrawing group and can facilitate NAS. beilstein-journals.org NAS reactions generally occur at positions ortho and para to the electron-withdrawing group. libretexts.org Therefore, if a suitable leaving group were present at the C3 or C5 positions, nucleophilic attack could be possible. The methoxy group at C5, while generally not a good leaving group, could potentially be displaced under harsh conditions. More likely, a halogen substituent introduced at a position activated by the cyano group could be displaced by a nucleophile.

Table 2: Predicted Regioselectivity of Substitution on this compound

| Reaction Type | Directing Effect of Substituents | Predicted Position of Attack |

| Electrophilic Substitution | -OCH₃ (activating, o,p-directing) -CN (deactivating, m-directing) | C6, C7 |

| Nucleophilic Substitution | -CN (activating, o,p-directing) | C3 (if leaving group present) |

Spectroscopic Data for this compound Not Found in Publicly Available Literature

A comprehensive search of scientific databases and literature has been conducted to gather advanced spectroscopic data for the chemical compound this compound. The aim was to provide a detailed analysis encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) as per the specified article outline.

Despite extensive searches for primary and secondary sources containing experimental data for this specific molecule, no complete or partial datasets for its spectroscopic characterization were found in the public domain. The search included scholarly articles, chemical databases, and supplementary materials from relevant publications.

While spectroscopic information is available for a variety of other substituted indazole derivatives, such as 5-methoxy-1H-indazole and various cyano-indazoles, this information cannot be accurately extrapolated to this compound due to the unique electronic and structural effects of the substituent pattern on the indazole ring.

Therefore, it is not possible to generate the requested scientific article with the required level of detail and scientific accuracy. The creation of such an article necessitates access to experimentally obtained spectroscopic data, which appears to be unpublished or otherwise unavailable at this time.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Cyano 5 Methoxy 1h Indazole

X-ray Crystallography for Solid-State Molecular Architecture

An exhaustive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield any specific single-crystal X-ray diffraction data for the compound 4-Cyano-5-methoxy-1H-indazole. Consequently, a detailed analysis of its solid-state molecular architecture, including precise bond lengths, bond angles, and crystal packing information, cannot be provided at this time.

The determination of a molecule's three-dimensional structure through X-ray crystallography is a definitive analytical technique that provides unequivocal proof of its chemical constitution and stereochemistry. This experimental method involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the electron density distribution within the crystal, revealing the precise spatial arrangement of atoms.

Future crystallographic studies on this compound would be invaluable in elucidating its precise molecular geometry and supramolecular assembly in the solid state. Such data would provide a foundational understanding for structure-property relationship studies and inform the design of new materials or biologically active molecules based on this scaffold.

Theoretical and Computational Studies of 4 Cyano 5 Methoxy 1h Indazole

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic behavior of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to map the distribution and energy of electrons within the molecule.

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its balance of accuracy and computational efficiency. nih.gov DFT calculations are used to optimize the molecular geometry of 4-Cyano-5-methoxy-1H-indazole, predicting bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional structure. core.ac.uk

Commonly, the B3LYP functional is paired with a basis set such as 6-311++G(d,p) to perform these calculations. nih.gov This level of theory is effective for calculating various physicochemical properties, including vibrational frequencies and electronic properties like the energies of molecular orbitals. nih.gov For indazole derivatives, DFT is employed to study their structure, reactivity, and potential interactions, providing a robust theoretical foundation for experimental observations. nih.govcore.ac.uk

While DFT is widely used, other quantum chemical methods also offer valuable insights. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the use of experimental data. Although computationally more demanding than DFT, they can provide benchmark results. For instance, calculations at the MP2/6-31G** level have been used to determine the relative stability of indazole tautomers. nih.gov

Semi-empirical methods, such as AM1, are less computationally intensive and can be applied to larger systems. researchgate.net These methods use parameters derived from experimental data to simplify calculations. While generally less accurate than DFT or ab initio methods, they are useful for initial structural explorations and for studying large molecular systems. researchgate.net

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the orientation of the methoxy (B1213986) group relative to the indazole ring is a key conformational variable.

Computational methods are used to perform a systematic search of the potential energy surface of the molecule. By rotating the methoxy group and calculating the energy of each resulting conformer, a potential energy profile can be generated. The structures corresponding to energy minima on this surface represent stable conformers. researchgate.net Energy minimization calculations, typically performed using DFT methods, refine the geometry of these conformers to identify the global minimum—the most stable, lowest-energy conformation of the molecule. This information is crucial for understanding how the molecule's shape influences its interactions and properties.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable descriptor for understanding the charge distribution within a molecule and for predicting its reactive sites. chemrxiv.orgnih.gov An MEP map visualizes the electrostatic potential on the electron density surface of a molecule.

Different colors on the MEP map indicate regions of varying electrostatic potential:

Red: Regions of negative potential, rich in electrons, which are susceptible to electrophilic attack. For this compound, these areas are expected around the nitrogen atom of the cyano group, the oxygen atom of the methoxy group, and the nitrogen atoms of the pyrazole (B372694) ring. nih.gov

Blue: Regions of positive potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the N-H proton of the indazole ring. nih.gov

Green: Regions of neutral potential.

The MEP map provides a visual guide to the molecule's reactivity, highlighting sites that are likely to participate in hydrogen bonding and other non-covalent interactions. chemrxiv.orgresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Band Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO: This orbital acts as an electron donor, and its energy level is related to the molecule's ionization potential. Regions of high HOMO density indicate the sites most likely to be attacked by electrophiles. youtube.com

LUMO: This orbital acts as an electron acceptor, and its energy is related to the electron affinity. Regions of high LUMO density are the most probable sites for nucleophilic attack. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small energy gap indicates that the molecule is more reactive. DFT calculations are commonly used to compute these orbital energies and the resulting energy gap. rsc.org

Table 1: Representative Frontier Molecular Orbital Parameters for an Indazole Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: These are representative values for a molecule of this class and are intended for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.eduwisc.edu

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with these interactions indicates the strength of the electron delocalization. researchgate.netacadpubl.eu

For this compound, significant delocalization interactions are expected, such as:

Interactions involving the lone pairs (n) on the nitrogen and oxygen atoms donating into adjacent anti-bonding π* orbitals of the aromatic system.

Delocalization from the π orbitals of the benzene (B151609) ring to the π* orbitals of the pyrazole ring and the cyano group.

Computational Prediction of Spectroscopic Parameters (e.g., GIAO-NMR)

The Gauge-Including Atomic Orbital (GIAO) method is a common and effective quantum chemical approach for the prediction of NMR chemical shifts. This method, often employed with Density Functional Theory (DFT) such as the B3LYP functional, allows for the calculation of isotropic nuclear magnetic shielding constants, which can then be correlated with experimental chemical shifts.

Despite the utility of this method for structurally similar molecules, a specific GIAO-NMR study for this compound has not been identified in the surveyed literature. Consequently, no data tables of predicted 1H and 13C NMR chemical shifts for this compound can be provided.

Tautomeric Equilibria and Relative Stabilities of Indazole Isomers

Indazoles are known to exist in two primary tautomeric forms: 1H- and 2H-indazole. The relative stability of these tautomers is influenced by the nature and position of substituents on the indazole ring. Computational studies on other substituted indazoles, such as nitro-derivatives, have shown that the 1H-tautomer is often more stable than the 2H-tautomer. These studies typically employ quantum chemical calculations to determine the relative energies of the tautomers and predict the equilibrium distribution.

For the specific compound this compound, no dedicated computational studies on its tautomeric equilibria were found. Therefore, data on the relative stabilities and energy differences between the 1H- and 2H-tautomers of this compound are not available.

Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. This approach has been applied to various reactions involving the indazole scaffold, including intramolecular Ullmann-type reactions and reactions with formaldehyde. Such studies provide valuable insights into the reactivity of indazoles and the factors that control product formation.

However, a search of the relevant literature did not yield any studies that specifically model the reaction pathways or transition states for reactions involving this compound. As a result, there are no detailed findings or data on the mechanistic aspects of its reactivity from a computational standpoint.

Structure Activity Relationship Sar Studies and Molecular Interactions of 4 Cyano 5 Methoxy 1h Indazole Analogs

Indazole Scaffold as a Privileged Structure in Ligand Design

The indazole nucleus is a bioisostere of indole (B1671886) and is present in numerous biologically active compounds, including several approved drugs. citeab.com Its privileged nature stems from its rigid, planar structure which provides a defined orientation for substituent groups to interact with biological targets. nih.gov The presence of two nitrogen atoms in the pyrazole (B372694) ring of the indazole scaffold allows for the formation of crucial hydrogen bonds with amino acid residues in protein binding pockets. acs.org This ability to act as both a hydrogen bond donor and acceptor, coupled with its capacity for π-π stacking interactions, makes the indazole scaffold a versatile platform for the design of potent and selective ligands. nih.gov The inherent stability of the indazole ring system also contributes to its favorable pharmacokinetic properties, making it an attractive core for drug development.

Role of Cyano and Methoxy (B1213986) Substituents in Modulating Molecular Recognition

The introduction of cyano and methoxy groups onto the indazole scaffold at the 4- and 5-positions, respectively, profoundly influences the molecule's electronic and steric properties, thereby modulating its interaction with biological targets.

Steric Contributions of Substituents to Ligand-Target Interactions

The linear and relatively small size of the cyano group allows it to probe narrow channels and pockets within a protein's binding site without causing significant steric hindrance. Its rigid nature can also help to lock the ligand into a specific conformation, reducing the entropic penalty upon binding.

Investigation of Specific Molecular Targets

The unique electronic and steric properties of 4-cyano-5-methoxy-1H-indazole and its analogs have led to their investigation as modulators of various biological targets, with a particular focus on protein kinases and allosteric receptors.

Kinase Inhibition by Indazole Derivatives

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The indazole scaffold has been successfully utilized in the design of numerous kinase inhibitors. The ability of the indazole core to mimic the adenine (B156593) ring of ATP allows it to bind to the ATP-binding site of kinases, acting as a competitive inhibitor.

Allosteric Receptor Modulation (e.g., CC-Chemokine Receptor 4 Antagonism)

Beyond competitive inhibition of enzymes, indazole derivatives have also shown promise as allosteric modulators of receptors. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, leading to a change in the receptor's conformation and function.

A notable example is the development of indazole arylsulfonamides as allosteric antagonists of the CC-Chemokine Receptor 4 (CCR4). CCR4 is a G protein-coupled receptor involved in inflammatory responses and has been identified as a therapeutic target for various diseases. In a study of these antagonists, the substitution at the C4 position of the indazole ring was found to be critical for activity. Specifically, a methoxy group at this position was shown to be highly favorable for potent CCR4 antagonism.

The following interactive data table summarizes the structure-activity relationship of C4-substituted indazole analogs as CCR4 antagonists.

| Compound | R | CCR4 Antagonist Activity (pIC50) |

| 1 | H | < 5.0 |

| 2 | OMe | 6.8 |

| 3 | OH | 6.7 |

| 4 | F | 5.8 |

| 5 | Cl | 5.7 |

| 6 | CN | Not Reported |

Data sourced from a study on indazole arylsulfonamides as allosteric CCR4 antagonists.

The data clearly demonstrates that a methoxy (Compound 2) or hydroxyl (Compound 3) group at the C4 position significantly enhances the antagonist activity compared to hydrogen (Compound 1) or halogen substituents (Compounds 4 and 5). This suggests that the oxygen atom of the methoxy or hydroxyl group may be involved in a key hydrogen bond interaction within the allosteric binding site of CCR4. While the activity of a 4-cyano analog was not reported in this specific study, the data underscores the importance of the electronic and hydrogen-bonding properties of the substituent at this position for effective allosteric modulation.

Cannabinoid Receptor (CB1) Binding Activity

The indazole core is a privileged scaffold for synthetic cannabinoid receptor agonists (SCRAs). researchgate.net The binding affinity of indazole analogs for the Cannabinoid Receptor 1 (CB1) is profoundly influenced by the substituents on the indazole ring, particularly at the 5-position. nih.gov Research on halogenated indazole SCRAs has systematically explored how substitutions at this position modulate receptor activation. nih.gov

Studies show that for SCRAs with a substitution at the 5-position of the indazole core, analogs with a fluorine atom generally exhibit the lowest EC50 values, indicating higher potency. nih.gov When comparing different halogens, the relative potency can depend on the other moieties attached to the indazole core. For instance, with a methyl ester head group, chlorinated analogs were more potent than brominated ones. nih.gov This highlights the intricate interplay between different parts of the molecule in determining CB1 receptor interaction. Although not a halogen, the methoxy group at the C5 position in this compound would similarly influence the electronic and steric environment, thereby affecting its interaction with the CB1 receptor binding pocket.

Furthermore, studies on structurally related pyrazole derivatives, which are also potent CB1 ligands, underscore the importance of cyano and methoxy groups. A pyrazole analog featuring a 4-cyano group and a 5-(4-methoxyphenyl) group was found to be a potent and selective CB1 antagonist with nanomolar affinity. nih.gov This suggests that the combination of a cyano group and a methoxy-bearing aryl group contributes favorably to CB1 receptor binding.

Below is a data table illustrating the impact of 5-position halogenation on the CB1 receptor activity for a series of indazole-3-carboxamide analogs.

| Compound | 5-Position Substituent | CB1 Activity (EC50, nM) |

| ADB-BUTINACA | -H | 11.5 |

| ADB-5'F-BUTINACA | -F | 18.3 |

| ADB-5'Br-BUTINACA | -Br | 12.5 |

Data sourced from studies on synthetic cannabinoid receptor agonists. nih.gov

Enzyme Inhibitory Properties

Indazole-containing derivatives are recognized for their ability to inhibit a wide range of enzymes, a property that is fine-tuned by the substituents on the indazole ring. nih.gov The 1H-indazole structure is considered a novel key pharmacophore with potent inhibitory activity against various enzymes. nih.gov The presence and location of functional groups play a crucial role in the inhibitory mechanism, often by forming specific hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.gov

For example, SAR studies on a series of 1H-indazole derivatives as inhibitors of the IDO1 enzyme revealed that substituent groups at both the 4-position and 6-position of the scaffold were critical for inhibitory activity. nih.gov This suggests that the 4-cyano group of this compound is located in a position known to be important for modulating enzyme inhibition. Similarly, studies of 7-methoxyindazole as an inhibitor of neuronal nitric oxide synthase demonstrate the significance of the methoxy group's position in achieving potent and selective inhibition. nih.gov

The inhibitory potential of substituted indazoles has been demonstrated across various enzyme families, including:

Kinases: Indazole derivatives have been developed as potent inhibitors of Fibroblast growth factor receptors (FGFRs), Aurora kinases, and epidermal growth factor receptor (EGFR) kinases. nih.gov

Cyclooxygenase (COX): Certain 4,5-dihydro-2H-indazoles exhibit a selective inhibitory profile towards the COX-2 enzyme. nih.gov

Aromatase: Docking studies have identified substituted indazole derivatives as potential inhibitors of the breast cancer-related aromatase enzyme.

The table below shows the inhibitory activity of representative indazole derivatives against different enzymes, highlighting the scaffold's versatility.

| Compound Class | Target Enzyme | Representative IC50 Value |

| 1H-indazole derivatives | FGFR1 | 2.0 µM |

| 4,5-dihydro-2H-indazole derivative | COX-2 | Moderate to powerful |

| 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol | IDO1 | 5.3 µM |

Data compiled from reviews on indazole-containing derivatives. nih.govnih.gov

Ligand Efficiency and Pharmacophore Modeling for Substituted Indazoles

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy of a compound per heavy atom, providing a measure of how efficiently a molecule binds to its target. Indazole derivatives have demonstrated excellent ligand efficiencies in various studies. For instance, a series of 1H-indazole-based derivatives developed as FGFR kinase inhibitors showed LE values ranging from 0.30 to 0.48. nih.gov Such favorable LE values indicate that the indazole scaffold provides a highly efficient anchor for molecular recognition.

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For substituted indazoles, a typical pharmacophore model includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. ugm.ac.idugm.ac.id

A pharmacophore model for indazole-based ligands often consists of:

One or more hydrophobic/aromatic features: Represented by the fused benzene (B151609) ring of the indazole core.

A hydrogen bond donor: The N-H group of the pyrazole ring.

One or more hydrogen bond acceptors: The pyridine-like nitrogen atom in the pyrazole ring, as well as substituents like the C4-cyano and C5-methoxy groups in the titular compound.

One study on asymmetrical hexahydro-2H-indazole analogs identified a pharmacophore model consisting of one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions as being crucial for activity against the estrogen receptor alpha (ERα). ugm.ac.idugm.ac.id These models serve as powerful tools for virtual screening of compound libraries to identify new, potentially active indazole derivatives.

Computational Drug Design Approaches

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For analogs of this compound, docking studies are used to elucidate their binding modes within the active sites of target proteins. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

For example, docking studies of substituted indazole derivatives into the active site of the aromatase enzyme showed that the compounds had good binding affinities, with calculated energies as favorable as -8.0 kcal/mol. These studies identified critical hydrogen bond interactions between the indazole derivatives and active site residues like Arg115 and Met374. Similarly, docking poses of indazole derivatives in the active site of human COX-2 have been successfully obtained to explain their inhibitory activity. nih.gov

Molecular dynamics (MD) simulations are then often employed to refine the docking results and assess the stability of the ligand-protein complex over time. MD simulations provide insights into the conformational changes of both the ligand and the protein upon binding and can help to calculate binding free energies. Studies on indazole derivatives as HIF-1α inhibitors have used MD simulations to confirm that the most potent compounds remain stable within the active site of the protein. researchgate.netnih.gov

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com For indazole derivatives, 3D-QSAR studies have been performed to understand the structural requirements for their inhibitory potency. researchgate.netnih.gov

In a typical 3D-QSAR study, a series of aligned indazole analogs are used to generate steric and electrostatic contour maps. These maps highlight regions where bulky groups (steric) or specific charge distributions (electrostatic) are either favorable or unfavorable for activity. For example, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors provided a structural framework that guided the design of new, more potent inhibitors. researchgate.netnih.gov

QSAR analyses of indazole estrogens have also been performed to understand the essential structural requirements for selectivity towards the β-estrogen receptor. eurekaselect.com These models indicated that the nature of the substituent at the 3rd position of the indazole nucleus was decisive for selectivity and that the substitution of a polar group at this position could be beneficial. eurekaselect.com Such models are invaluable for predicting the activity of untested analogs of this compound and for rationally designing future derivatives with improved potency and selectivity.

Future Directions and Research Opportunities for 4 Cyano 5 Methoxy 1h Indazole

Development of Novel and Sustainable Synthetic Routes

While classical methods for indazole synthesis are well-established, future efforts should focus on developing more efficient, sustainable, and scalable routes to 4-Cyano-5-methoxy-1H-indazole. The high demand for structurally diverse indazole derivatives in pharmaceutical research necessitates the creation of greener and more cost-effective synthetic protocols. nih.govnih.gov

Key research objectives should include:

Transition-Metal-Catalyzed C-H Functionalization: Exploring modern synthetic strategies such as palladium- or copper-catalyzed intramolecular C-H amination could provide a more direct and atom-economical approach compared to traditional multi-step sequences. acs.orgresearchgate.net

Flow Chemistry: The application of continuous flow technologies could offer significant advantages in terms of safety, reproducibility, and scalability, particularly for reactions involving hazardous intermediates or precise temperature control. researchgate.net

Enzymatic Synthesis: Biocatalysis represents a frontier in green chemistry. Investigating the potential of engineered enzymes for the stereoselective synthesis of indazole precursors could lead to highly efficient and environmentally benign production methods.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in heterocyclic synthesis. researchgate.net A systematic study to optimize the synthesis of this compound using this technology is warranted.

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| C-H Amination | High atom economy, reduced number of synthetic steps. acs.org | Development of efficient catalysts (e.g., Ag(I), Cu(I)) and optimization of reaction conditions. nih.gov |

| Flow Chemistry | Enhanced safety, scalability, and process control. researchgate.net | Design and optimization of a continuous flow reactor setup for the key cyclization step. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Screening and engineering of enzymes (e.g., aminases, oxidases) for key synthetic transformations. |

| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, energy efficiency. researchgate.net | Optimization of solvent, temperature, and irradiation time for cyclization and functionalization steps. |

Exploration of Unique Reactivity Patterns

The juxtaposition of the cyano and methoxy (B1213986) groups on the indazole core is expected to confer unique reactivity. A thorough investigation into its chemical behavior is crucial for unlocking its full synthetic potential.

Future research should focus on:

Site-Selective Functionalization: The electron-donating and -withdrawing substituents will influence the electron density of the benzene (B151609) and pyrazole (B372694) rings. Systematic studies are needed to map the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

Chemistry of the Cyano Group: The nitrile functionality is a versatile synthetic handle. Research should explore its transformation into other functional groups, such as amides, carboxylic acids, tetrazoles, or amines, to generate a library of novel derivatives.

N-H vs. C-H Functionalization: Investigating the selective functionalization of the N1-position versus C-H activation at other positions on the ring is critical for creating diverse molecular architectures.

Cycloaddition Reactions: The indazole ring can participate in various cycloaddition reactions. The electronic nature of this specific derivative could lead to novel reactivity patterns in reactions like [3+2] cycloadditions. nih.gov

Application in Advanced Materials and Supramolecular Chemistry

The rigid, planar structure of the indazole ring, combined with the specific electronic and hydrogen-bonding capabilities of the cyano and methoxy substituents, makes this compound a promising candidate for materials science applications.

Promising avenues of research include:

Organic Electronics: The electron-deficient nature of the cyano-substituted ring could be exploited in the design of n-type organic semiconductors for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Chemical Sensors: The N-H proton and the nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, while the methoxy and cyano groups can participate in specific interactions. This makes the molecule a candidate for the development of selective chemosensors for ions or small molecules.

Supramolecular Assembly: The molecule's capacity for hydrogen bonding, π-π stacking, and potential metal coordination could be harnessed to construct well-defined supramolecular structures like liquid crystals, gels, or metal-organic frameworks (MOFs).

| Application Area | Key Molecular Features | Research Objective |

|---|---|---|

| Organic Semiconductors | π-conjugated system, electron-withdrawing cyano group. | Synthesize and characterize polymers or small molecules incorporating the indazole unit for use in electronic devices. |

| Chemical Sensors | Hydrogen bonding sites (N-H, N2), coordinating groups (cyano, methoxy). | Investigate the change in photophysical properties (fluorescence, color) upon binding to specific analytes. |

| Supramolecular Chemistry | Planar structure, hydrogen bonding capability, π-system. | Explore self-assembly into higher-order structures and investigate their material properties. |

Expansion of Theoretical and Computational Methodologies

Computational chemistry provides powerful tools to predict and understand molecular properties and reactivity, guiding experimental design.

Future computational studies on this compound should include:

DFT Calculations: Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, predict spectroscopic properties (NMR, IR), and determine the relative stability of different tautomers. nih.gov These calculations can also model reaction mechanisms and predict the regioselectivity of chemical reactions. nih.gov

Molecular Docking: To guide biological investigations, molecular docking studies can predict the binding affinity and orientation of the molecule within the active sites of various protein targets.

Excited-State Calculations: For materials science applications, time-dependent DFT (TD-DFT) can be used to predict the photophysical properties, such as absorption and emission spectra, which are crucial for designing OLEDs and sensors.

Investigation of Emerging Biological Targets and Mechanistic Insights

The indazole core is a privileged scaffold found in numerous FDA-approved drugs, particularly kinase inhibitors. nih.govnih.gov The unique electronic signature of this compound makes it a compelling candidate for screening against a range of biological targets.

Key research areas include:

Kinase Inhibition: Indazole derivatives are known to inhibit a variety of kinases, including tyrosine kinases and cyclin-dependent kinases (CDKs). nih.govnih.gov This compound should be screened against a broad panel of kinases implicated in cancer and inflammatory diseases.

Neurodegenerative Diseases: Some indazole-containing compounds have shown activity as inhibitors of enzymes relevant to neuroinflammation, such as neuronal nitric oxide synthase (nNOS). researchgate.net The potential neuroprotective effects of this derivative warrant investigation.

Antiproliferative Activity: The compound should be evaluated for its cytotoxic effects against a panel of human cancer cell lines. nih.gov Subsequent mechanistic studies should aim to identify its molecular target and signaling pathway, investigating processes like cell cycle arrest and apoptosis induction. nih.gov

Enzyme Inhibition: Beyond kinases, other enzyme families could be explored. For example, inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and poly(ADP-ribose) polymerase (PARP) often feature heterocyclic scaffolds, representing potential targets for this molecule. nih.gov

By pursuing these integrated research directions, the scientific community can fully elucidate the chemical, physical, and biological properties of this compound, paving the way for its application in next-generation pharmaceuticals and advanced materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-cyano-5-methoxy-1H-indazole, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of substituted precursors or functional group transformations. For example, refluxing intermediates in polar aprotic solvents (e.g., DMSO) under controlled temperatures (e.g., 18 hours at 100°C) can improve yield . Optimization may include adjusting stoichiometry, solvent choice, and catalyst selection. Post-synthesis purification via recrystallization (e.g., water-ethanol mixtures) enhances purity .

Q. How can structural characterization of this compound be performed to confirm its molecular framework?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Use and NMR to identify proton environments and carbon backbone, focusing on shifts for the cyano (-CN) and methoxy (-OCH) groups .

- X-ray crystallography : Employ SHELXL for small-molecule refinement to resolve bond lengths and angles, particularly for the indazole core and substituents .

Q. What methods are recommended for assessing the purity of synthesized this compound?

- Methodological Answer :

- Elemental analysis : Compare calculated vs. experimental C/H/N/O percentages to verify stoichiometry .

- HPLC : Use reverse-phase chromatography with UV detection to quantify impurities.

- Melting point analysis : Consistency with literature values supports purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

- Methodological Answer :

- 2D NMR techniques (e.g., COSY, HSQC): Resolve overlapping signals and assign ambiguous peaks .

- DFT calculations : Compare experimental NMR shifts with quantum-mechanical predictions (e.g., using Gaussian software) to validate assignments .

Q. What computational strategies are effective in predicting the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer :

- Docking studies : Model interactions with biological targets (e.g., kinases) using AutoDock Vina, focusing on the indazole scaffold’s hydrogen-bonding potential .

- QSAR modeling : Correlate electronic properties (e.g., Hammett constants for -CN and -OCH) with bioactivity data to guide derivatization .

Q. How should discrepancies in bioactivity data between in vitro and in silico studies be addressed?

- Methodological Answer :

- Dose-response assays : Re-evaluate activity across multiple concentrations to rule out false positives/negatives.

- Molecular dynamics simulations : Assess binding stability over time (e.g., 100 ns simulations) to validate docking poses .

- Control experiments : Test metabolites or degradation products to rule off-target effects .

Q. What experimental approaches are suitable for studying the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.